Cas no 937603-45-7 (2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine)

2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine is a heterocyclic organic compound featuring a fused indole and pyridine structure. This amine derivative is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. Its unique scaffold combines the indole moiety, known for its prevalence in pharmacologically active compounds, with a pyridinylamine group, which enhances binding affinity and solubility. The compound's structural flexibility allows for further functionalization, making it valuable in the development of receptor-targeted agents. Its stability and synthetic accessibility further contribute to its utility in drug discovery and chemical research applications.
2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine structure
937603-45-7 structure
Product Name:2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine
CAS No:937603-45-7
MF:C13H13N3
MW:211.262422323227
MDL:MFCD08700178
CID:4720582
Update Time:2025-05-24

2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PYRIDINYLAMINE
    • 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine
    • STL251011
    • BBL031081
    • 2-(2,3-dihydroindol-1-yl)pyridin-3-amine
    • 2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine
    • MDL: MFCD08700178
    • Inchi: 1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2
    • InChI Key: ZCQRTPZZCMCRDX-UHFFFAOYSA-N
    • SMILES: N1(C2C(=CC=CN=2)N)C2C=CC=CC=2CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Topological Polar Surface Area: 42.2

2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine Pricemore >>

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Additional information on 2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine

2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine: A Comprehensive Overview

2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine (CAS No. 937603-45-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and material science. The molecule combines the structural elements of an indole derivative and a pyridine ring, creating a scaffold that exhibits intriguing chemical properties.

The indole moiety, a key component of 2-(2,3-dihydro-1H-indol-1-YL)-3-pyridinylamine, is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structure is known for its aromaticity and stability, which contribute to the compound's chemical resilience. The pyridine ring, on the other hand, introduces electron-withdrawing effects due to the presence of nitrogen atoms, further enhancing the molecule's reactivity and functional versatility.

Recent studies have highlighted the potential of 2-(2,3-dihydro-1H-indol-1-YL)-3-pyridinylamine in medicinal chemistry. Researchers have explored its ability to act as a precursor for more complex molecules with bioactive properties. For instance, modifications to the indole and pyridine rings have been shown to influence the compound's ability to interact with biological targets such as enzymes and receptors. These findings underscore the importance of understanding the relationship between molecular structure and biological activity.

In terms of synthesis, 2-(2,3-dihydro-1H-indol-1-YL)-3-pyridinylamine can be prepared through various routes, including coupling reactions and cyclization processes. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the molecular architecture. This method not only enhances the efficiency of synthesis but also opens avenues for further functionalization of the molecule.

The application of 2-(2,3-dihydro-1H-indol-1-YL)-3-pyridinylamine extends beyond pharmacology into materials science. Its structural features make it a candidate for use in organic electronics, where aromatic systems are often employed as semiconducting materials. Recent research has explored its potential as a component in organic field-effect transistors (OFETs), where its electronic properties could contribute to improved device performance.

From an environmental perspective, understanding the fate and transport of 2-(2,3-dihydro-1H-indol-1-YL)-3-pyridinylamine in various ecosystems is crucial for assessing its safety and sustainability. Studies have shown that the compound undergoes biodegradation under specific conditions, which aligns with growing concerns over chemical waste management and environmental impact.

In conclusion, 2-(2,3-dihydro-1H-indol-1-YL)-3-pyridinylamine (CAS No. 937603-45-7) represents a multifaceted compound with diverse applications across multiple disciplines. Its unique structure provides a foundation for exploring novel chemical reactions and developing innovative materials. As research continues to uncover new insights into its properties and potential uses, this compound stands at the forefront of scientific advancement.

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